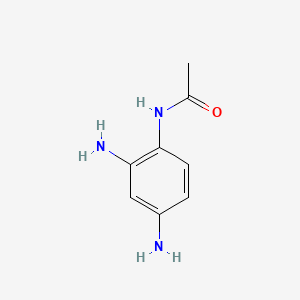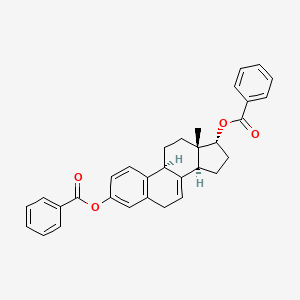
17(alpha)-Dihydroequilin Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17(alpha)-Dihydroequilin Dibenzoate is a synthetic compound derived from equilin, a naturally occurring estrogen found in horses. This compound is part of the broader class of estrogens and derivatives, which are steroids with a structure containing a 3-hydroxylated estrane. It is primarily used in scientific research due to its estrogenic properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 17(alpha)-Dihydroequilin Dibenzoate typically involves the esterification of 17(alpha)-Dihydroequilin with benzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature range of 90-130°C and maintained for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous distillation to remove water formed during the reaction. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 17(alpha)-Dihydroequilin Dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The benzoate groups can be substituted with other ester groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts are employed to facilitate ester exchange reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent alcohol form of 17(alpha)-Dihydroequilin.
Substitution: Various ester derivatives depending on the substituting ester group.
Scientific Research Applications
17(alpha)-Dihydroequilin Dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its estrogenic effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of new plasticizers and other industrial chemicals
Mechanism of Action
The mechanism of action of 17(alpha)-Dihydroequilin Dibenzoate involves its interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding to ERα, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, which mediate various physiological effects, including cell proliferation, differentiation, and metabolic regulation .
Comparison with Similar Compounds
17(alpha)-Estradiol: Another estrogenic compound with similar binding affinity to estrogen receptors.
17(beta)-Estradiol: A more potent estrogen with higher receptor affinity and biological activity.
Equilin: The parent compound from which 17(alpha)-Dihydroequilin Dibenzoate is derived
Uniqueness: this compound is unique due to its specific esterification with benzoic acid, which enhances its stability and modifies its pharmacokinetic properties. This modification allows for more controlled release and prolonged activity compared to its parent compound and other similar estrogens .
Properties
Molecular Formula |
C32H30O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(9S,13S,14S,17R)-3-benzoyloxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C32H30O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13-15,20,26,28-29H,12,16-19H2,1H3/t26-,28+,29-,32+/m1/s1 |
InChI Key |
PQKHNHUXJIMOHH-MXYZTJPYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@H]2OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)

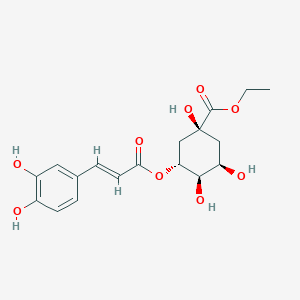
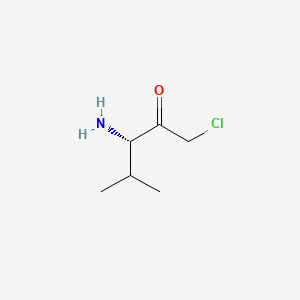
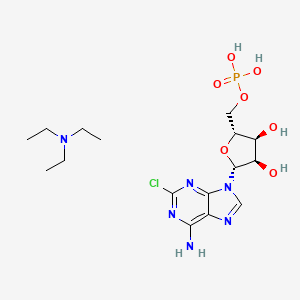
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
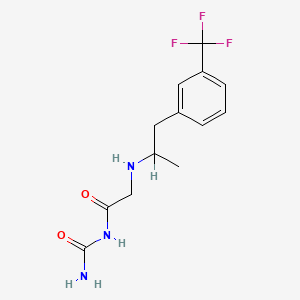

![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
